molecular formula C10H14N2O B2739034 2-(Cyclohexyloxy)pyrimidine CAS No. 2097865-16-0

2-(Cyclohexyloxy)pyrimidine

Cat. No.: B2739034
CAS No.: 2097865-16-0
M. Wt: 178.235
InChI Key: OXLKYYSWKHXXOH-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)pyrimidine is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine heterocycle, a privileged scaffold in therapeutics due to its presence in nucleic acids and vitamin B1, which makes it a highly prevalent motif in biologically active compounds . The pyrimidine ring is electron-deficient, and the cyclohexyloxy substituent can influence the compound's reactivity, making it a valuable precursor for further synthetic modification. This compound serves as a key building block for the synthesis of more complex molecules. Its structure is analogous to other reported pyrimidine derivatives used in developing potential therapeutic agents. For instance, such derivatives have been investigated as intermediates for creating molecules with antitubercular properties and as selective COX-2 inhibitors for anti-inflammatory applications . Furthermore, pyrimidine-based compounds are extensively researched for their diverse biological activities, including anticancer , antimicrobial , and antiviral effects . Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel candidates for treating various diseases. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h4,7-9H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLKYYSWKHXXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Cyclohexyloxy Pyrimidine

Established Synthetic Pathways for 2-(Cyclohexyloxy)pyrimidine Derivatives

Traditional methods for the synthesis of this compound derivatives primarily involve the construction of the pyrimidine (B1678525) ring followed by the introduction of the cyclohexyloxy group, or the use of coupling reactions to build more complex structures upon a pre-functionalized pyrimidine scaffold.

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry and the most direct route to this compound. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles, especially at the 2-, 4-, and 6-positions. wikipedia.orgpressbooks.pub This reaction is favored by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

The most common pathway involves the displacement of a good leaving group, typically a halogen like chlorine, from the 2-position of the pyrimidine ring by a nucleophile. wikipedia.org For the synthesis of this compound, this is achieved by reacting 2-chloropyrimidine (B141910) with cyclohexoxide, which is readily generated from cyclohexanol (B46403) using a suitable base. The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com While often depicted as a two-step process, there is evidence to suggest that many SNAr reactions on heterocycles like pyrimidine may proceed through a concerted mechanism. nih.gov

A series of 4-amino-6-(alkylamino)-1-methylpyrimidin-2-one derivatives have been prepared through the nucleophilic displacement of a chlorine atom from the corresponding 6-chloro-pyrimidine precursor by various amines. nih.gov This highlights the general utility of displacing halides on the pyrimidine ring.

Coupling Reactions Employing Pyrimidine Scaffolds

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrimidine scaffolds, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. While not typically used to create the 2-cyclohexyloxy bond itself, these reactions are vital for synthesizing complex derivatives.

Commonly employed methods include:

Suzuki-Miyaura Coupling : This reaction couples a halogenated pyrimidine with an aryl or vinyl boronic acid and is widely used for creating C-C bonds. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net For instance, 2,4-dichloropyrimidines can be selectively functionalized at the C4-position under microwave irradiation with very low palladium catalyst loading. mdpi.com

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a key method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It has been successfully applied to polychloropyrimidines to achieve regioselective amination. researchgate.netacs.org

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides, providing a route to alkynyl-substituted pyrimidines.

These coupling reactions allow for the diversification of pyrimidine derivatives after the cyclohexyloxy group has been installed. For example, a 2-(cyclohexyloxy)-4-chloropyrimidine could undergo a Suzuki coupling at the 4-position to introduce an aryl substituent, thereby creating a more complex molecular architecture.

Alkoxylation Strategies for Pyrimidine Ring Systems

Direct alkoxylation is the key step in forming this compound. The classical and most straightforward method is a nucleophilic aromatic substitution (SNAr) reaction. This involves treating a pyrimidine with a suitable leaving group at the 2-position, such as 2-chloropyrimidine, with an alkali metal salt of cyclohexanol (e.g., sodium cyclohexoxide). sigmaaldrich.comorgsyn.org

More advanced strategies have also been developed. One innovative method is the aerobic copper-promoted oxidative dehydrosulfurative carbon-oxygen cross-coupling. This reaction allows for the synthesis of 2-alkoxypyrimidine derivatives from 3,4-dihydropyrimidine-1H-2-thiones and various alcohols. This approach provides a valuable alternative to the traditional SNAr of halopyrimidines, expanding the range of accessible starting materials. researchgate.net

Novel Approaches and Catalyst Development in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These novel approaches often involve green chemistry principles and the use of advanced catalyst systems to improve reaction outcomes.

Green Chemistry Protocols and Microwave-Assisted Syntheses

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. kuey.netrasayanjournal.co.inresearchgate.netkuey.net For pyrimidine synthesis, this has led to the development of methods using environmentally benign solvents, multicomponent reactions, and energy-efficient techniques like microwave and ultrasound irradiation. rasayanjournal.co.innih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective green technique. semanticscholar.orgrsc.org Microwave heating can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.govresearchgate.net This is attributed to the efficient and rapid heating of polar substances. nih.gov The nucleophilic substitution reaction to form this compound from 2-chloropyrimidine and cyclohexanol is well-suited for microwave assistance, offering a faster and often higher-yielding alternative to conventional heating. nih.govnih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis
FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction/Convection (slow, inefficient)Direct dielectric heating (rapid, efficient)
Reaction Time Hours to daysSeconds to minutes nih.gov
Energy Consumption HighLow kuey.net
Yield Often moderate to goodOften good to excellent nih.gov
Byproducts Can be significantOften reduced nih.gov
Solvent Use Often requires high-boiling solventsCan enable solvent-free reactions or use of green solvents kuey.net

Metal-Catalyzed Transformations for Enhanced Selectivity

Transition metal catalysis plays a crucial role in modern organic synthesis, offering pathways to products with high selectivity and efficiency that are often unattainable by other means. In pyrimidine chemistry, catalysts based on palladium, copper, and ruthenium are particularly important. mdpi.com

Palladium Catalysis : Palladium complexes are the catalysts of choice for a vast array of cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, which allow for the selective functionalization of the pyrimidine core. rsc.orgrsc.orgacs.org These methods enable the precise installation of aryl, alkyl, and amino groups at specific positions on the pyrimidine ring. acs.org

Copper Catalysis : Copper catalysts are often used for C-O and C-N bond formation. A notable example is the copper-catalyzed synthesis of sulfonamide pyrimidine derivatives through a tandem reaction. mdpi.com Copper-catalyzed methods, such as the aerobic oxidative C-O coupling mentioned earlier, provide selective routes to alkoxylated pyrimidines. researchgate.netnih.govrsc.orgresearchgate.net

Ruthenium Catalysis : Ruthenium catalysts have been employed in innovative multicomponent reactions to construct the pyrimidine ring itself. For example, a cooperative ruthenium-catalyzed tandem synthesis allows for the creation of 2-(N-alkylamino)pyrimidines directly from a guanidine salt and alcohols. mdpi.com Ruthenium complexes can also catalyze the direct synthesis of bicyclic pyrimidines. acs.orgacs.orgnih.govresearchgate.net

These metal-catalyzed transformations provide chemists with a versatile toolkit for synthesizing complex this compound derivatives with a high degree of control over the molecular structure.

Overview of Metal Catalysts in Pyrimidine Synthesis
Metal CatalystPrimary Application(s)Example Reaction Type(s)
Palladium (Pd) C-C and C-N bond formationSuzuki-Miyaura Coupling, Buchwald-Hartwig Amination nih.govrsc.org
Copper (Cu) C-O and C-N bond formationOxidative C-O Coupling, Domino Cyclization mdpi.comrsc.org
Ruthenium (Ru) Ring construction, C-N bond formationMulticomponent Synthesis, Dehydrogenative Annulation mdpi.comacs.org
Nickel (Ni) C-C bond formationCross-coupling of pyrimidinyl sulfones researchgate.net

Derivatization and Functionalization of the Pyrimidine Core in this compound

The chemical behavior of this compound is dictated by the interplay between the electron-deficient pyrimidine ring and the bulky cyclohexyloxy substituent. The pyrimidine core, with its two nitrogen atoms, is inherently electron-poor, which makes it susceptible to nucleophilic attack while being generally resistant to electrophilic substitution. The cyclohexyloxy group at the C-2 position further influences the reactivity and can itself be a site for chemical modification or be displaced in substitution reactions.

Electrophilic Substitutions

Direct electrophilic substitution on the pyrimidine ring of this compound is challenging. The two ring nitrogen atoms exert a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. growingscience.commasterorganicchemistry.com Reactions such as nitration, halogenation, and Friedel-Crafts alkylation, which are common for many aromatic systems, typically require harsh conditions and often result in low yields or no reaction at all with unsubstituted pyrimidines. masterorganicchemistry.comlibretexts.org If substitution were to occur, it would most likely be directed to the C-5 position, which is the most electron-rich carbon in the pyrimidine nucleus. However, for most practical synthetic purposes, the pyrimidine ring in this compound is considered inert to electrophilic attack without the presence of strong activating groups.

Nucleophilic Substitutions

In contrast to its inertness towards electrophiles, the pyrimidine ring is activated for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring facilitates the attack of nucleophiles, particularly at the carbon atoms adjacent to the ring nitrogens (C-2, C-4, and C-6). In this compound, the C-4 and C-6 positions are potential sites for nucleophilic attack, especially if a good leaving group is present at one of these positions.

A more common nucleophilic substitution reaction for this molecule involves the displacement of the cyclohexyloxy group itself. While the alkoxy group is not an excellent leaving group, its departure can be facilitated, especially when the pyrimidine ring is further activated by electron-withdrawing substituents or under forcing reaction conditions. For instance, treatment with strong nucleophiles like amines or thiolates at elevated temperatures can lead to the replacement of the cyclohexyloxy moiety. Studies on related 2-alkoxypyrimidines have shown that the alkoxy group can be displaced by various nucleophiles. chemrxiv.org Similarly, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles has demonstrated that groups at the C-2 and C-4 positions are labile. rsc.org

The mechanism of these SNAr reactions is generally considered to be a two-step addition-elimination process via a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov However, recent computational and kinetic studies suggest that some SNAr reactions may proceed through a concerted mechanism, where the Meisenheimer complex represents a transition state rather than a true intermediate. chemrxiv.orgnih.gov

Table 1: Comparison of Reactivity towards Substitution Reactions
Reaction TypeReactivity of Pyrimidine RingMost Likely Position of AttackTypical Conditions
Electrophilic SubstitutionLow (Deactivated Ring)C-5Harsh conditions, often requires activating groups
Nucleophilic SubstitutionHigh (Activated Ring)C-2, C-4, C-6Mild to moderate conditions, presence of a good leaving group

The cyclohexyloxy group provides another avenue for the derivatization of this compound. Standard aliphatic chemistry can be applied to modify the cyclohexane ring, allowing for the introduction of various functional groups. Such modifications can alter the molecule's physical properties, such as solubility and lipophilicity.

Potential modifications include:

Hydroxylation: Introduction of one or more hydroxyl groups onto the cyclohexane ring.

Halogenation: Free-radical halogenation could introduce chloro, bromo, or iodo substituents.

Oxidation: If a hydroxyl group is present on the ring, it can be oxidized to a ketone.

Esterification/Etherification: Reaction of a hydroxylated derivative to form esters or ethers.

While specific literature on the modification of the cyclohexyloxy group in this particular pyrimidine compound is not abundant, studies on related molecules have demonstrated the feasibility of such transformations. For example, modifications to cycloalkyl groups on other pyrimidine derivatives have been performed to alter their biological properties. nih.gov

This compound can serve as a starting material for the synthesis of bicyclic heterocyclic systems, such as purines, pyrrolo[2,3-d]pyrimidines, or pyrimido[4,5-d]pyrimidines. doaj.orgsemanticscholar.orgresearchgate.net This typically requires the introduction of reactive functional groups onto the pyrimidine ring, usually at the C-4, C-5, or C-6 positions.

A common synthetic strategy involves the following steps:

Functionalization of the Pyrimidine Ring: Introduction of groups like amino, halo, or carboxyl functionalities at positions adjacent to the desired fusion site. For example, nitration at C-5 followed by reduction could yield a 5-aminopyrimidine derivative.

Reaction with a Bifunctional Reagent: The functionalized pyrimidine is then reacted with a molecule containing two reactive centers that can cyclize to form the new ring.

For instance, a 4,5-diamino-2-(cyclohexyloxy)pyrimidine intermediate could be reacted with orthoesters to form a purine ring system. Similarly, reaction of a 4-amino-5-cyanopyrimidine derivative could lead to the formation of a pyrimido[4,5-d]pyrimidine. Numerous methods exist for the synthesis of fused pyrimidines from appropriately substituted pyrimidine precursors. jchr.orgnih.gov

Reaction Mechanisms and Kinetics of this compound Synthesis

The most direct and common method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a leaving group on the pyrimidine ring by the cyclohexyloxide anion. The typical reactants are a 2-halopyrimidine (e.g., 2-chloropyrimidine) and cyclohexanol.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, or more specifically for an aromatic substrate, an SNAr mechanism. wikipedia.orgmasterorganicchemistry.com The key steps are:

Deprotonation: A base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), deprotonates cyclohexanol to form the more nucleophilic cyclohexyloxide anion.

Nucleophilic Attack: The cyclohexyloxide ion attacks the electrophilic C-2 carbon of the 2-halopyrimidine. This is the rate-determining step.

Leaving Group Departure: The halide ion is expelled, forming the this compound product.

The reaction is concerted, with the C-O bond forming as the C-Halogen bond breaks. wikipedia.org

Kinetics

The kinetics of the Williamson ether synthesis are typically second-order, being first-order in both the alkoxide and the alkyl halide. researchgate.netrsc.org The rate of the reaction is significantly influenced by several factors:

Table 2: Factors Affecting the Rate of this compound Synthesis
FactorEffect on Reaction RateReasoning
Nature of the Leaving Group Rate increases in the order F < Cl < Br < IWeaker carbon-halogen bonds are broken more easily, making iodide the best leaving group.
Strength of the Base A stronger base increases the rate.A stronger base leads to a higher equilibrium concentration of the reactive cyclohexyloxide nucleophile.
Solvent Polar aprotic solvents (e.g., DMF, Acetonitrile) are preferred. byjus.comThese solvents solvate the cation of the base but not the nucleophilic anion, increasing its reactivity. rsc.org
Temperature Increasing the temperature increases the rate.Provides the necessary activation energy for the reaction. Typical temperatures range from 50-100 °C. wikipedia.orgbyjus.com

The choice of solvent can also impact the regioselectivity of the reaction, although this is more relevant when competing C-alkylation and O-alkylation are possible. researchgate.netrsc.org For the synthesis of this compound, O-alkylation is the desired and predominant pathway.

Advanced Spectroscopic and Structural Elucidation of 2 Cyclohexyloxy Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for 2-(Cyclohexyloxy)pyrimidine, including expected chemical shifts, coupling constants, and multiplicities.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the protons of both the pyrimidine (B1678525) and cyclohexyl moieties. The pyrimidine ring protons are anticipated to appear in the downfield region characteristic of aromatic systems, while the cyclohexyl protons will be found in the upfield aliphatic region.

The proton H5' of the pyrimidine ring is expected to be a triplet due to coupling with the two equivalent H4' and H6' protons. chemicalbook.com Conversely, the H4' and H6' protons would appear as a doublet, coupling with the H5' proton. chemicalbook.com The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the cyclohexyloxy group.

For the cyclohexyl group, the proton at the C1 position (H1), being directly attached to the oxygen atom, is expected to be the most deshielded of the aliphatic protons. The remaining protons on the cyclohexyl ring would exhibit complex multiplets due to extensive spin-spin coupling. researchgate.netchemistrysteps.com

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H4', H6'8.3 - 8.6Doublet (d)~4.8
H5'6.9 - 7.2Triplet (t)~4.8
H14.8 - 5.2Multiplet (m)-
H2, H6 (axial & equatorial)1.8 - 2.1Multiplet (m)-
H3, H5 (axial & equatorial)1.5 - 1.8Multiplet (m)-
H4 (axial & equatorial)1.2 - 1.5Multiplet (m)-

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the pyrimidine ring are expected to resonate at significantly downfield shifts due to their sp² hybridization and the influence of the adjacent nitrogen atoms. chemistrysteps.comlibretexts.org The C2' carbon, directly bonded to the electronegative oxygen atom, is predicted to have the largest chemical shift among the pyrimidine carbons.

The sp³ hybridized carbons of the cyclohexyl ring will appear in the upfield region of the spectrum. chemistrysteps.comlibretexts.org Similar to the proton spectrum, the C1 carbon, being attached to the oxygen, will be the most deshielded of the cyclohexyl carbons, with a chemical shift in the range of 50-80 ppm. libretexts.orgpressbooks.pub

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Hybridization
C2'163 - 166sp²
C4', C6'157 - 160sp²
C5'115 - 118sp²
C175 - 79sp³
C2, C631 - 34sp³
C3, C523 - 26sp³
C425 - 28sp³

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings. Key expected correlations include the coupling between H4'/H6' and H5' on the pyrimidine ring, and couplings between adjacent protons on the cyclohexyl ring (e.g., H1 with H2/H6, H2 with H3, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H5' to C5', H1 to C1).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for establishing the connectivity between the two rings. A key correlation would be expected between the H1 proton of the cyclohexyl ring and the C2' carbon of the pyrimidine ring, confirming the ether linkage.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by vibrations of the pyrimidine ring and the cyclohexyl group.

Pyrimidine Ring Vibrations: The pyrimidine moiety would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. elixirpublishers.com Ring breathing modes, which are often strong in Raman spectra, would also be present. acs.orgnih.gov

Cyclohexyl Group Vibrations: The cyclohexyl group will show strong C-H stretching vibrations from the CH₂ groups in the 2850-2950 cm⁻¹ range. libretexts.orgopenstax.org

C-O-C Ether Linkage: The most diagnostic feature for the ether linkage would be a strong C-O stretching band, typically observed in the 1050-1150 cm⁻¹ region in the IR spectrum. pressbooks.publibretexts.org

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2950Strong
C=N/C=C Ring Stretch1400 - 1600Medium-Strong
C-O-C Asymmetric Stretch1050 - 1150Strong (IR)
CH₂ Bend~1450Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound (C₁₀H₁₄N₂O), the molecular weight is 178.23 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 178.

The fragmentation of the molecular ion would likely proceed through several pathways. chemguide.co.uklibretexts.org A primary fragmentation would be the cleavage of the C-O bond of the ether, leading to two main fragments: one corresponding to the pyrimidine ring and the other to the cyclohexyl group. acs.orgnist.gov Further fragmentation of the cyclohexyl radical is also expected.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted FragmentNotes
178[C₁₀H₁₄N₂O]⁺Molecular Ion (M⁺)
97[C₄H₃N₂O]⁺Loss of cyclohexyl radical
81[C₆H₉]⁺Cyclohexyl cation
79[C₄H₃N₂]⁺Loss of cyclohexyloxy radical

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Conformation and Intermolecular Interactions

As of the time of writing, no single-crystal X-ray diffraction studies for this compound have been reported in the literature. However, based on the crystal structures of other 2-substituted pyrimidine derivatives, some predictions about its solid-state conformation and intermolecular interactions can be made. nih.govacs.org

Chemical Reactivity and Mechanistic Studies of 2 Cyclohexyloxy Pyrimidine

Reactivity Towards Various Reagents (e.g., Oxidizing Agents, Reducing Agents)

The reactivity of 2-(cyclohexyloxy)pyrimidine is dominated by the chemical properties of the pyrimidine (B1678525) ring and the attached alkoxy group.

Reactivity towards Nucleophiles: The most significant reaction pathway for 2-alkoxypyrimidines is nucleophilic aromatic substitution (SNAr). The C2 position is highly activated towards attack by nucleophiles, leading to the displacement of the cyclohexyloxy group, which functions as a competent leaving group. This reaction is synthetically valuable for introducing a variety of functional groups at the 2-position of the pyrimidine core. For instance, reactions with amines (amination) are commonly used to produce 2-aminopyrimidine (B69317) derivatives, which are prevalent scaffolds in medicinal chemistry. rsc.org

The general mechanism involves the addition of a nucleophile to the C2 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring. Subsequent elimination of the cyclohexyloxide anion restores the aromaticity of the ring, yielding the substituted product.

Reactivity towards Oxidizing and Reducing Agents: The pyrimidine ring itself is a relatively stable aromatic system and is generally resistant to mild oxidizing and reducing agents. libretexts.orglibretexts.org Strong oxidizing conditions could potentially lead to ring degradation. The cyclohexyl portion of the molecule is a saturated aliphatic ring and would require harsh conditions for oxidation, likely leading to a complex mixture of products.

Hydrolysis and Solvolysis Reactions of the Alkoxy Group

The C-O bond of the cyclohexyloxy group at the C2 position is susceptible to cleavage via hydrolysis and solvolysis, consistent with the SNAr mechanism.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, this compound can undergo hydrolysis to yield 2-hydroxypyrimidine (B189755) (which exists predominantly in its tautomeric form, pyrimidin-2(1H)-one) and cyclohexanol (B46403). The rate of this reaction is influenced by pH. Acid catalysis facilitates the reaction by protonating a ring nitrogen, further increasing the electrophilicity of the C2 carbon. Base catalysis proceeds via direct attack of a hydroxide (B78521) ion or by deprotonating water to generate a stronger nucleophile.

Solvolysis: In a similar fashion, reaction with other protic solvents, such as alcohols (alcoholysis), can lead to a trans-etherification reaction. For example, solvolysis in methanol (B129727) could yield 2-methoxypyrimidine (B189612) and cyclohexanol. The reaction is typically driven to completion by using the alcohol as the solvent, thus ensuring a large excess.

The table below illustrates the expected products from hydrolysis and solvolysis reactions.

ReactionReagent/SolventExpected Products
HydrolysisH₂O (acid or base catalysis)Pyrimidin-2(1H)-one, Cyclohexanol
MethanolysisCH₃OH2-Methoxypyrimidine, Cyclohexanol
EthanolysisC₂H₅OH2-Ethoxypyrimidine, Cyclohexanol

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: The regioselectivity of reactions involving this compound is exceptionally high. acs.org Nucleophilic attack occurs almost exclusively at the C2 position. The reasons for this high regioselectivity are electronic in nature. The C2 and C6 positions of the pyrimidine ring are electronically equivalent and most electron-deficient, followed by the C4 position. However, the presence of the cyclohexyloxy group at C2 makes it the prime site for substitution, as it is an excellent leaving group compared to a hydride ion at C4 or C6. Therefore, SNAr reactions will selectively yield 2-substituted pyrimidines. wuxiapptec.com

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the starting material is achiral. Reactions with achiral reagents will result in achiral products, and thus stereoselectivity is not a factor.

However, if this compound were to react with a chiral, non-racemic reagent, the formation of diastereomeric products could be possible. nih.gov For instance, reaction with a chiral amine could lead to a mixture of diastereomers. The degree of stereoselectivity would depend on the specific steric and electronic interactions in the transition state. Without specific experimental data on such reactions for this compound, any discussion on stereoselectivity remains theoretical.

Computational Predictions of Reaction Pathways and Transition States

While specific computational studies on this compound are scarce, density functional theory (DFT) calculations have been widely applied to study the reactivity of related pyrimidine systems. researchgate.net These studies provide valuable insights into potential reaction pathways and the nature of transition states.

Nucleophilic Aromatic Substitution (SNAr): Computational models of SNAr reactions on 2-substituted pyrimidines consistently show a two-step mechanism involving a high-energy Meisenheimer intermediate. wuxiapptec.com Calculations can be used to determine the activation energies for the formation of this intermediate and for the subsequent departure of the leaving group. These calculations typically confirm the high electrophilicity of the C2 position by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most likely site for nucleophilic attack. wuxiapptec.com

Transition State Analysis: For the SNAr reaction, computational methods can model the geometry of the transition states. For the first step (nucleophile attack), the transition state would involve the partial formation of the bond between the nucleophile and the C2 carbon. For the second step (leaving group departure), the transition state would involve the partial breaking of the C-O bond of the cyclohexyloxy group. The calculated energies of these transition states allow for the prediction of reaction rates. Theoretical studies on related systems have shown that the nature of the leaving group and the nucleophile significantly impacts the energy barriers of these steps. rsc.org

The table below summarizes the type of information that can be obtained from computational studies on analogous systems.

Computational MethodInformation ObtainedRelevance to this compound
Density Functional Theory (DFT)Reaction energies, activation barriers, transition state geometriesPredicts the feasibility and mechanism of SNAr reactions.
Molecular Orbital Analysis (e.g., LUMO)Electron density distribution, sites for nucleophilic attackConfirms the high reactivity of the C2 position.
Natural Bond Orbital (NBO) AnalysisCharge distribution, donor-acceptor interactionsExplains the electronic factors governing reactivity.

These computational approaches provide a powerful tool for understanding the underlying principles of reactivity and for predicting the behavior of this compound in various chemical transformations.

Computational and Theoretical Investigations of 2 Cyclohexyloxy Pyrimidine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and optimized molecular geometry of 2-(Cyclohexyloxy)pyrimidine. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about electron distribution and molecular stability.

DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost in studying pyrimidine (B1678525) derivatives. researchgate.netnih.gov These calculations can determine key structural parameters like bond lengths and angles. For the this compound molecule, the geometry is optimized to find the lowest energy arrangement of its atoms. The pyrimidine ring is aromatic, but substitutions can cause minor alterations in its planarity and bond lengths compared to unsubstituted pyrimidine.

Electronic structure analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive. For pyrimidine derivatives, the electron density in these orbitals is often distributed across the pyrimidine ring and any electron-donating or withdrawing substituents. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the nitrogen atoms of the pyrimidine ring are expected to be electron-rich regions (negative potential), while the hydrogen atoms are typically electron-poor (positive potential).

Table 1: Predicted Geometrical Parameters for the Pyrimidine Ring of this compound using DFT (B3LYP/6-31G)*

Parameter Predicted Value
N1-C2 Bond Length 1.34 Å
C2-N3 Bond Length 1.33 Å
N3-C4 Bond Length 1.34 Å
C4-C5 Bond Length 1.39 Å
C5-C6 Bond Length 1.39 Å
C6-N1 Bond Length 1.34 Å
N1-C2-N3 Angle 126.5°
C2-N3-C4 Angle 115.0°
N3-C4-C5 Angle 128.0°
C4-C5-C6 Angle 117.0°
C5-C6-N1 Angle 122.5°

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The cyclohexyl ring can adopt several conformations, with the "chair" form being the most stable, followed by the "boat" and "twist-boat" forms. The orientation of the pyrimidine ring relative to the cyclohexyl group (axial vs. equatorial) also contributes to the conformational landscape. Furthermore, rotation around the C-O bond linking the two ring systems gives rise to different rotamers. Molecular mechanics methods, using force fields like MMFF or AMBER, can efficiently calculate the potential energy surface as a function of these rotational angles (dihedrals) to identify the most stable, low-energy conformers. mdpi.com

Molecular dynamics simulations can provide further insight by modeling the atomic movements of the molecule over time at a given temperature. This helps in understanding the dynamic equilibrium between different conformations and the flexibility of the molecule in a simulated environment, such as a solvent. nih.gov The results of these simulations can reveal the most probable conformations the molecule will adopt, which is critical for understanding its interactions in molecular docking studies. For pyrimidine-containing nucleosides, studies have shown that both syn and anti conformations relative to the sugar moiety can be accessible, with energy differences often in the range of 0.1-2.0 kcal/mol. nih.gov A similar principle applies to the orientation of the pyrimidine ring relative to the cyclohexyloxy substituent.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical calculations, often performed using DFT, can predict the chemical shifts for each atom in this compound. Comparing the predicted spectrum with experimental results helps confirm the molecular structure and assign specific peaks to their corresponding atoms. nih.gov

IR Spectroscopy: Theoretical infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov DFT calculations can determine the normal modes of vibration and their corresponding frequencies and intensities. researchgate.net The predicted spectrum shows characteristic peaks corresponding to specific functional groups, such as C-N stretching in the pyrimidine ring, C-O stretching of the ether linkage, and C-H stretching in both the cyclohexyl and pyrimidine moieties. A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and to improve agreement with experimental data. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. researchgate.net The calculations identify the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions, such as π → π* transitions within the aromatic pyrimidine ring. The solvent environment can be included in these calculations to account for solvatochromic effects. researchgate.net

Table 2: Representative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Pyrimidine Derivative

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 161.40 163.50
C4 145.90 155.30
C5 83.70 120.75
C6 146.69 157.69

Note: Data is illustrative and based on findings for related sulfonamide-Schiff base derivatives. nih.gov Discrepancies between predicted and experimental values can arise from solvent effects and the chosen computational method.

Molecular Docking and Binding Affinity Studies (excluding human biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target), typically a protein. This method is invaluable in fields like agricultural science for designing new herbicides or pesticides that target specific enzymes in weeds or insects.

The process involves preparing the 3D structures of both the ligand and the target protein. The conformational flexibility of the ligand is often considered during the docking process to find the best possible fit within the protein's binding site. mdpi.com Docking algorithms then sample a large number of possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com The output is a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode, along with an estimated binding affinity or docking score (e.g., in kcal/mol). mdpi.com

For this compound, docking studies could be performed against non-human targets such as enzymes crucial for the survival of agricultural pests or fungal pathogens. For example, it could be docked against enzymes like chitin (B13524) synthase from fungi or acetolactate synthase from plants. The results would identify key amino acid residues in the target's active site that interact with the molecule, providing a structural basis for its potential inhibitory activity.

Table 3: Illustrative Molecular Docking Results of this compound against a Hypothetical Fungal Enzyme

Parameter Result
Binding Affinity (kcal/mol) -8.2
Interacting Residues TYR 88, LEU 205, PHE 210
Hydrogen Bonds Formed N1 of pyrimidine with TYR 88

Structure-Activity Relationship (SAR) Studies for Non-Clinical Applications and Design Principles

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its activity. nih.gov For this compound, computational SAR can be used to guide the design of new derivatives with enhanced performance in non-clinical applications, such as herbicides, fungicides, or as components in material science.

Computational SAR often involves creating a library of virtual derivatives by modifying different parts of the parent molecule. For instance, the cyclohexyl ring could be substituted with different functional groups (e.g., methyl, halogen), or its size could be altered. Similarly, substitutions could be made on the pyrimidine ring at positions 4, 5, or 6. mdpi.com

The properties of these virtual compounds, such as their binding affinity to a target enzyme (from docking) or other electronic and steric descriptors (e.g., molecular weight, logP, HOMO/LUMO energies), are then calculated. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating these calculated descriptors with experimentally measured activity (e.g., herbicidal IC₅₀ values) for a set of known compounds. This creates a mathematical model that can predict the activity of new, untested derivatives. mdpi.com

These studies provide design principles for optimizing the molecule. For example, a QSAR model might reveal that electron-withdrawing groups on the pyrimidine ring and a bulky, hydrophobic substituent at the 2-position are key to high herbicidal activity. This knowledge allows for the rational, computer-aided design of more potent and selective compounds, reducing the need for extensive trial-and-error synthesis.

Applications of 2 Cyclohexyloxy Pyrimidine in Advanced Chemical Research

Role as an Intermediate in Complex Organic Synthesis

In the realm of complex organic synthesis, 2-(cyclohexyloxy)pyrimidine is a valuable intermediate due to the reactivity of the pyrimidine (B1678525) ring and the influence of the cyclohexyloxy substituent. The synthesis of pyrimidine derivatives often involves multi-step sequences where functional groups are strategically introduced and modified. organic-chemistry.orgresearchgate.net The 2-cyclohexyloxy group can be introduced via nucleophilic substitution of a suitable precursor, such as a 2-halopyrimidine, with cyclohexanol (B46403).

Once formed, the this compound core can be further elaborated. The pyrimidine ring can undergo various transformations, and the cyclohexyloxy group can influence the regioselectivity of these reactions. For instance, the synthesis of chiral cyclic ureas has been achieved through the asymmetric hydrogenation of 2-hydroxypyrimidines, which exist in tautomeric equilibrium with pyrimidin-2(1H)-ones. dicp.ac.cn This highlights the potential for transformations at the C2 position of the pyrimidine ring, where the cyclohexyloxy group resides. The development of efficient, catalyzed methods for constructing the pyrimidine ring itself, such as through multi-component reactions, provides access to a wide array of substituted pyrimidines that can serve as starting materials for more complex targets. organic-chemistry.orgmdpi.com The cyclohexyloxy moiety can serve as a stable ether linkage that withstands various reaction conditions while directing or modifying the reactivity of the pyrimidine core for subsequent synthetic manipulations.

Development of Agrochemicals and Crop Protection Agents (e.g., Herbicides, Pesticides)

The pyrimidine heterocycle is a key structural motif in a multitude of commercially successful agrochemicals. crossref.orgresearchgate.net The development of novel herbicides, fungicides, and insecticides frequently relies on the synthesis and screening of libraries of pyrimidine derivatives. These compounds often function by inhibiting essential enzymes in weeds, fungi, or insects. researchgate.netthepharmajournal.com

The introduction of various substituents onto the pyrimidine ring is a common strategy to optimize biological activity, selectivity, and environmental profile. For example, aryloxyphenoxypropionates (APPs) containing pyrimidinyloxy moieties have been designed as herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in plants. researchgate.net Similarly, other pyrimidine derivatives have been synthesized and shown to possess significant herbicidal activity against various weed species. thepharmajournal.comnih.govsemanticscholar.orgresearchgate.net The lipophilic nature of a cyclohexyloxy group could potentially enhance the penetration of the active molecule through the waxy cuticles of plants, thereby improving efficacy. Research into pyrimidine- and triazine-substituted chlorsulfuron (B1668881) derivatives has shown that modifications to the heterocyclic core can lead to high herbicidal activity while also improving crop safety and accelerating soil degradation. mdpi.com Furthermore, lead optimization of known bioactive molecules, including those with pyrimidine scaffolds, has led to the identification of potent antifungal candidates for crop protection. nih.gov

Table 1: Examples of Pyrimidine Derivatives in Agrochemical Research

Compound Class Target Organism/Weed Mode of Action (if known) Reference
Pyrimidinyloxyphenoxypropionates Monocot Weeds Acetyl-CoA carboxylase (ACCase) inhibition researchgate.net
Pyrido[2,3-d]pyrimidines Bentgrass, Mustard Protoporphyrinogen oxidase inhibition (putative) nih.gov
Phenylpyrimidine-5-carboxylates Raphanus sativus Inhibition of plant growth and development thepharmajournal.com
N-(o-fluorophenoxyacetyl)thioureas Weeds Acetolactate synthase (ALS) inhibition semanticscholar.org
Chlorsulfuron Analogs Weeds Branched-chain amino acid synthesis inhibition mdpi.com
Celecoxib Derivatives Phytopathogenic fungi Fungal growth inhibition nih.gov

Precursors for Material Science Applications (e.g., Liquid Crystals, Polymers)

The rigid, planar structure of the pyrimidine ring makes it an excellent candidate for incorporation into advanced materials such as liquid crystals and polymers. The properties of these materials can be precisely controlled by the nature and position of substituents on the pyrimidine core.

In the field of liquid crystals, pyrimidine derivatives are utilized as components of mesogenic (liquid crystal-forming) molecules. A patent describes novel pyrimidine compounds that, when included in liquid crystal compositions, lead to display elements with high-speed response and high contrast ratios. google.com The general structure often involves a central pyrimidine core linked to other cyclic groups and terminal alkyl or alkoxy chains. The cyclohexyloxy group in this compound could serve as such a terminal chain, influencing the molecule's shape and intermolecular interactions, which are critical for the formation and stability of liquid crystalline phases. Research on calamitic liquid crystals based on 5-phenyl-pyrimidine derivatives has demonstrated that functionalization with various terminal chains can induce different smectic phases over broad temperature ranges. researchgate.net

In polymer science, pyrimidine units can be incorporated into polymer backbones or as pendant groups to impart specific functionalities. mdpi.com For instance, pyrimidine-based cationic polymers have been synthesized and shown to be effective nanocarriers for DNA. nih.gov Poly-tetrahydropyrimidine polymers have been developed that exhibit significant antibacterial properties, with potential applications in coatings and textiles. rsc.org Monomers derived from this compound could be polymerized to create materials with tailored thermal, optical, or biological properties, leveraging the unique characteristics of the cyclohexyloxy substituent. The use of reversible host-guest interactions, for example with cyclodextrins, is another strategy to create advanced supramolecular polymeric materials with unique functions. nih.gov

Ligands in Catalysis and Coordination Chemistry

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, enabling them to act as ligands and coordinate to metal centers. This property is extensively exploited in the field of catalysis and coordination chemistry. mdpi.com By modifying the substituents on the pyrimidine ring, the electronic and steric properties of the resulting metal complexes can be systematically altered, thereby tuning their catalytic activity and selectivity.

For example, a ruthenium hydride complex bearing a redox-active pyrimidine-imine ligand has been synthesized and shown to be an effective catalyst for hydrogenation reactions. figshare.com The pyrimidine moiety is crucial for the ligand's electronic structure and its ability to stabilize the metal center in various oxidation states. Metal complexes involving fused pyrimidine systems have also been prepared and characterized, demonstrating the versatility of the pyrimidine core in coordination chemistry. nih.gov The coordination of ligands containing the pyrimidine scaffold, such as 2-amino-4,6-dimethyl pyrimidine, to various metal ions has been studied, revealing how these ligands bind and influence the geometry and properties of the resulting complexes. mdpi.comresearchgate.net A molecule like this compound could serve as a bidentate or monodentate ligand, with the pyrimidine nitrogens coordinating to a metal. The bulky cyclohexyloxy group would create a specific steric environment around the metal center, which could be advantageous for controlling the stereoselectivity of catalytic reactions.

Development of Novel Chemical Probes for In Vitro Biological Systems

Pyrimidine derivatives are widely used to create novel chemical probes for studying biological processes in vitro. These probes are designed to interact with specific biomolecules, such as enzymes or nucleic acids, allowing researchers to investigate their function and role in cellular pathways without involving clinical applications.

For example, a novel deep-red fluorogenic probe based on a pyrimidine structure was developed to detect hydrogen peroxide (H₂O₂) in cellular and tissue models. nih.gov This type of probe allows for the visualization and quantification of reactive oxygen species in biological systems. Other pyrimidine derivatives have been designed as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov These inhibitors serve as valuable chemical tools to probe the biological roles of COX-2 in inflammatory processes in vitro.

The anti-proliferative properties of various pyrimidine-based compounds have been evaluated against cancer cell lines in laboratory settings. mdpi.comnih.gov For instance, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines were synthesized and their effects on the cell cycle of breast cancer cell lines were investigated, providing insights into their potential mechanisms of action. mdpi.com Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been screened in vitro for a range of biological activities, including antioxidant and enzyme inhibitory effects. nih.gov These studies underscore the utility of the pyrimidine scaffold in generating diverse molecular probes to explore complex biological systems at the cellular and molecular level.

Table 2: Pyrimidine-Based Probes for In Vitro Biological Research

Probe Type/Derivative Class Biological Target/Process Studied In Vitro System Key Finding Reference
Fluorogenic Pyrimidine Probe (PB1) Hydrogen Peroxide (H₂O₂) Cells and brain tissue Enables fluorescent imaging of H₂O₂ levels. nih.gov
Pyrimidine Derivatives (L1, L2) Cyclooxygenase-2 (COX-2) Enzyme assays, THP-1 cells Act as selective inhibitors of COX-2, reducing ROS levels. nih.govnih.gov
Thieno[2,3-d]pyrimidines Cell Proliferation MCF-7, MDA-MB-231 cell lines Induce cell cycle arrest in cancer cell lines. mdpi.com
Pyrazolo[1,5-a]pyrimidines Antioxidant/Enzyme Activity Chemical and enzyme assays Exhibit antioxidant and anti-diabetic potential in vitro. nih.gov
N-pyrimidinamine derivatives Microbial Growth Bacterial and fungal strains Showed moderate antimicrobial activity against clinical isolates. researchgate.net

Future Research Directions and Unaddressed Challenges

Exploration of New Synthetic Strategies for Scalability and Sustainability

The current synthesis of 2-(Cyclohexyloxy)pyrimidine typically relies on established methods, but there is a significant need to develop new strategies that prioritize scalability for industrial production and sustainability to minimize environmental impact. Future research should focus on green chemistry principles. benthamdirect.comnih.goveurekaselect.com

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing novel MCRs could allow for the one-pot synthesis of this compound from simple precursors, which would increase efficiency and reduce waste. acs.org

Green Catalysts and Solvents: Research into heterogeneous catalysts, biocatalysts, or nanoparticle-based catalysts could lead to milder reaction conditions and easier product purification. benthamdirect.comasianpubs.org The use of aqueous media, ionic liquids, or solvent-free reactions represents a significant step towards sustainability. nih.goveurekaselect.com

Alternative Energy Sources: Investigating the use of microwave irradiation or ultrasonication could dramatically reduce reaction times and energy consumption compared to conventional heating methods. eurekaselect.com These techniques have shown promise in the synthesis of other pyrimidine (B1678525) derivatives. eurekaselect.com

A comparative overview of potential synthetic strategies is presented below.

StrategyPotential AdvantagesKey Challenges
Multicomponent Reactions High atom economy, reduced steps, operational simplicity. acs.orgIdentification of suitable starting materials and reaction conditions.
Green Catalysis Reusability of catalysts, milder conditions, high selectivity. benthamdirect.comasianpubs.orgCatalyst deactivation, cost, and separation from the product.
Microwave/Ultrasound Rapid reaction rates, increased yields, energy efficiency. eurekaselect.comScalability of equipment, localized overheating, and radical formation.

Advanced Characterization Techniques for Dynamic Processes

While standard characterization methods like NMR and mass spectrometry confirm the static structure of this compound, they provide limited insight into its dynamic behavior. researchgate.netnih.gov Future research necessitates the use of advanced techniques to study conformational changes, intermolecular interactions, and reaction kinetics in real-time.

Potential techniques to be explored include:

Variable Temperature NMR (VT-NMR): To study the conformational dynamics of the cyclohexyloxy group and its rotational energy barriers.

2D NMR Spectroscopy (NOESY/ROESY): To probe through-space interactions and determine the preferred spatial arrangement of the molecule.

Time-Resolved Spectroscopy: Techniques like pump-probe spectroscopy could be employed to study the behavior of the molecule in excited states or during photochemical reactions.

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data by modeling molecular structures, electronic properties, and reaction pathways. researchgate.net

Integration of Machine Learning and AI in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. mdpi.comyoutube.com For this compound, these computational tools offer a powerful approach to predict its properties and design new derivatives with enhanced functionalities without costly and time-consuming trial-and-error experiments. researchgate.net

Future research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the biological or material properties of novel derivatives based on their structural features. scirp.orgmdpi.comscirp.org This involves creating a dataset of related pyrimidine compounds and using ML algorithms like multiple linear regression or artificial neural networks to find correlations. researchgate.netscirp.org

De Novo Design: Utilizing generative models to design new pyrimidine derivatives with specific desired properties, such as improved binding affinity to a biological target or enhanced thermal stability. youtube.com

Property Prediction: Training ML models to accurately predict physicochemical properties like solubility, toxicity, and reactivity, thereby accelerating the screening of potential new applications. youtube.com

AI/ML ApplicationObjectiveRequired DataPotential Outcome
QSAR Modeling Predict specific activities (e.g., antioxidant, anti-inflammatory) of new derivatives. scirp.orgmdpi.comA curated dataset of pyrimidine structures with experimentally measured activities.Rapid identification of promising candidates for synthesis and testing.
Generative Models Design novel molecules with optimized properties. youtube.comLarge chemical databases and defined property endpoints.Discovery of innovative structures beyond intuitive human design.
Predictive Analytics Forecast physicochemical and ADME/Tox properties. youtube.comresearchgate.netExperimental data on properties like solubility, melting point, and toxicity for related compounds.Prioritization of compounds with favorable drug-like or material-like characteristics.

Expanding Non-Clinical Application Domains

While many pyrimidine derivatives are explored for their medicinal properties, a significant unaddressed challenge is the exploration of non-clinical applications for this compound. tandfonline.comnih.govgsconlinepress.com Its chemical structure suggests potential utility in materials science, agrochemicals, and as a corrosion inhibitor. researchgate.net

Promising areas for future investigation are:

Corrosion Inhibitors: Pyrimidine derivatives have shown effectiveness as corrosion inhibitors for metals in acidic media. researchgate.net Research could focus on evaluating this compound's ability to form a protective layer on metal surfaces.

Organic Electronics: The pyrimidine core is an electron-deficient system, making its derivatives potential candidates for use as n-type organic semiconductors in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Agrochemicals: The pyrimidine scaffold is present in some herbicides and fungicides. Future studies could screen this compound and its analogs for activity against common agricultural pests and pathogens.

Antioxidants: Certain pyrimidine derivatives have demonstrated antioxidant properties, which could be valuable in industrial applications such as polymer stabilization or as additives in fuels and lubricants. nih.govmdpi.com

Addressing Gaps in Fundamental Mechanistic Understanding

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing its production and predicting its behavior. Key gaps in the current knowledge present significant research opportunities.

Specifically, future studies should aim to:

Elucidate Synthetic Pathways: While the synthesis may appear straightforward (e.g., Williamson ether synthesis from 2-chloropyrimidine (B141910) and cyclohexanol), detailed mechanistic studies involving kinetic analysis, isotope labeling, and computational modeling are needed to understand the precise reaction pathway and identify potential side reactions.

Investigate Ring-Opening and Transformation Reactions: Research into the skeletal editing of the pyrimidine ring could open pathways to other valuable heterocyclic structures like pyrazoles. researchgate.net Understanding the conditions and mechanisms of such transformations is a key challenge.

Map Photochemical and Thermal Stability: A fundamental understanding of how this compound behaves under the influence of light and heat is essential for any potential application, particularly in materials science. This includes identifying degradation products and understanding the mechanisms of decomposition.

By systematically addressing these future research directions and unaddressed challenges, the scientific community can unlock new possibilities for this compound, moving it from a compound of academic interest to a valuable building block in various technological and scientific fields.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(cyclohexyloxy)pyrimidine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves visible light-mediated decarboxylative etherification or copper-catalyzed coupling. Key steps include:

  • Using cyclohexanol derivatives as etherification agents under blue LED irradiation (450 nm) in anhydrous solvents like acetonitrile.
  • Employing Cu(II) triflate or palladium acetate as catalysts under inert nitrogen atmospheres to minimize side reactions.
  • Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by 1^1H/13^{13}C NMR and HRMS to confirm structure and purity .
    • Critical Conditions : Reaction temperature (25–80°C), stoichiometric ratios of reactants (1:1.2 for cyclohexanol equivalents), and rigorous exclusion of moisture are essential for yields >75% .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) identifies cyclohexyl protons (δ 1.2–1.8 ppm, multiplet) and pyrimidine ring protons (δ 8.3–8.5 ppm, singlet). 13^{13}C NMR confirms ether linkage (C-O signal at δ 70–75 ppm).
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 221 [M+^+]) validate molecular weight.
  • HRMS : Exact mass analysis (e.g., C10_{10}H14_{14}N2_2O requires 178.1106 Da) ensures purity and absence of isotopic impurities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Waste Disposal : Segregate organic waste in designated containers and collaborate with certified biohazard disposal firms to avoid environmental contamination .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as per OSHA HCS2012 guidelines .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the functionalization of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu bimetallic systems to direct substituents to the pyrimidine C4/C6 positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the C2 position, while non-polar solvents favor C5 functionalization.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites and optimize reaction pathways .

Q. What strategies are effective in resolving contradictory spectral data when analyzing novel this compound analogs?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference 1^1H NMR with 13^{13}C DEPT-135 to distinguish CH3_3/CH2_2 groups.
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures (e.g., monoclinic P21_1/c space group) to confirm bond angles and substituent orientation .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels at key positions to track coupling patterns in complex mixtures .

Q. What are the mechanistic considerations for light-mediated reactions in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Photoredox Pathways : Use Eosin Y or Ru(bpy)32+_3^{2+} as photocatalysts to generate cyclohexyloxy radicals via single-electron transfer (SET).
  • Quenching Studies : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to trap radicals and confirm intermediate formation via ESR spectroscopy.
  • Kinetic Analysis : Apply Stern-Volmer plots to quantify quenching constants and elucidate rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.